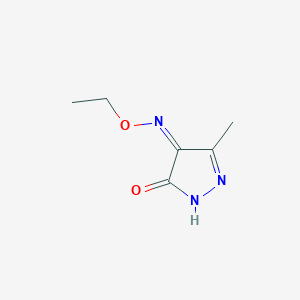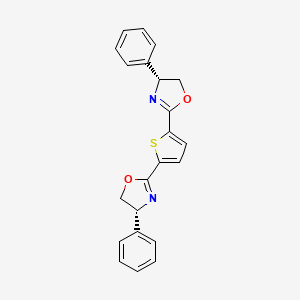
2,5-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene is a complex organic compound that features a thiophene core substituted with two oxazoline rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are usually synthesized from amino alcohols and carboxylic acids or their derivatives. This reaction often requires a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Coupling with Thiophene: The oxazoline rings are then coupled with a thiophene core. This step can be achieved through various coupling reactions, such as the Stille or Suzuki coupling, which involve palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of 2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene core can undergo oxidation to form thiophene oxides or dioxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The oxazoline rings can be reduced to form amino alcohols. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups on the oxazoline rings can undergo electrophilic aromatic substitution reactions. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Thiophene oxides, thiophene dioxides.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Catalysis: The oxazoline rings can act as ligands in metal-catalyzed reactions, enhancing the selectivity and efficiency of these processes.
Wirkmechanismus
The mechanism by which 2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene exerts its effects depends on its application:
In Organic Electronics: The compound’s conjugated system allows for efficient charge transport, making it useful in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
In Medicinal Chemistry: The oxazoline rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(4-bromo-phenyl)thiophene: Similar thiophene core but with bromine substituents instead of oxazoline rings.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Features benzoxazole rings instead of oxazoline rings.
Uniqueness
2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene is unique due to the presence of chiral oxazoline rings, which can impart specific stereochemical properties and enhance interactions with chiral environments in biological systems or asymmetric catalysis.
This compound’s combination of a thiophene core with oxazoline rings provides a versatile platform for various applications, distinguishing it from other thiophene derivatives.
Eigenschaften
Molekularformel |
C22H18N2O2S |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(4R)-4-phenyl-2-[5-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]thiophen-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H18N2O2S/c1-3-7-15(8-4-1)17-13-25-21(23-17)19-11-12-20(27-19)22-24-18(14-26-22)16-9-5-2-6-10-16/h1-12,17-18H,13-14H2/t17-,18-/m0/s1 |
InChI-Schlüssel |
KBTIDPIDQGWKFD-ROUUACIJSA-N |
Isomerische SMILES |
C1[C@H](N=C(O1)C2=CC=C(S2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1C(N=C(O1)C2=CC=C(S2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




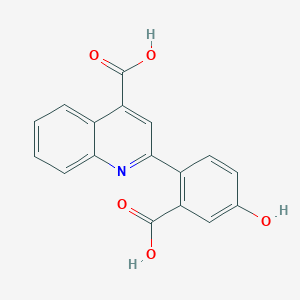
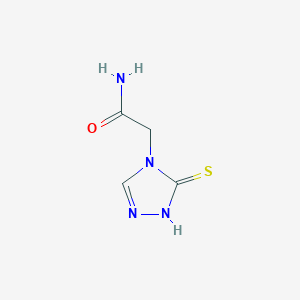
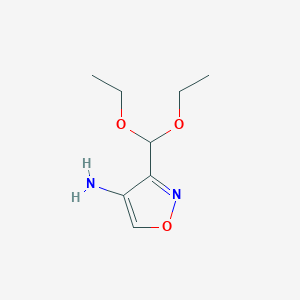

![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
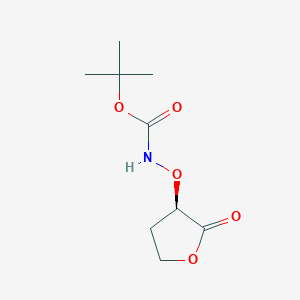
![2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12877622.png)


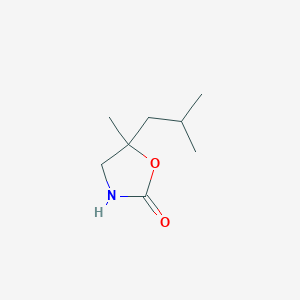
![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)
